UPF-523

mGluR1 antagonist receptor selectivity signal transduction

Procure UPF-523 (AIDA) for unambiguous mGluR1 antagonism in synaptic plasticity and pain research. This rigid derivative cleanly inhibits phospholipase C activity without affecting adenylate cyclase. Avoid generic substitutions; its selectivity over mGluR5 and lack of mGluR2/4 activity ensure precise experimental attribution. Ideal for behavioral phenotyping requiring pathway-specific blockade.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 168560-79-0
Cat. No. B068454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUPF-523
CAS168560-79-0
Synonyms(RS)-aminoindan-1,5-dicarboxylic Acid
1-AI-1,5-DCA
1-aminoindan-1,5-dicarboxylic acid
AIDA compound
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N
InChIInChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16)
InChIKeyLSTPKMWNRWCNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(RS)-Aminoindan-1,5-dicarboxylic Acid (CAS 168560-79-0): Core Pharmacological Identity and Procurement-Relevant Characteristics


(RS)-Aminoindan-1,5-dicarboxylic acid (AIDA; UPF 523) is a rigid (carboxyphenyl)glycine derivative classified as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs) with marked selectivity for the mGluR1 subtype [1]. It is a small molecule (C11H11NO4; MW 221.21) that acts at G-protein-coupled receptors to inhibit phosphoinositide hydrolysis [1]. The compound is widely used as a pharmacological tool to dissect mGluR1-mediated signaling in central nervous system research [2].

Why Substituting (RS)-Aminoindan-1,5-dicarboxylic Acid with Other mGluR Antagonists Is Not Scientifically Equivalent


Generic substitution among mGluR ligands is not pharmacologically valid due to divergent subtype selectivity profiles, varying transduction pathway engagements, and distinct efficacy parameters [1]. Compounds such as (+)-MCPG antagonize multiple second-messenger systems, whereas AIDA selectively targets phospholipase C-coupled responses [1]. Furthermore, agents like CBPG exhibit mixed agonist/antagonist activity at different mGluR subtypes, whereas AIDA maintains a clean antagonist profile at mGluR1 [2]. These differences preclude interchangeable use in experimental designs requiring precise mGluR1 blockade.

Quantitative Evidence Supporting the Selection of (RS)-Aminoindan-1,5-dicarboxylic Acid Over Closest Comparators


Receptor Subtype Selectivity: mGluR1 vs. mGluR5 and Group II/III mGluRs

In cells transfected with mGluR1a, AIDA acts as a competitive antagonist with a pA2 value of 4.21 against glutamate and (1S,3R)-ACPD, whereas in mGluR5a-expressing cells it shows substantially weaker antagonist activity, and at concentrations up to 1 mM it does not affect mGluR2-mediated adenylate cyclase inhibition or mGluR4 function [1][2]. This contrasts with the nonselective antagonist (+)-MCPG, which inhibits both phospholipase C and adenylate cyclase responses [1].

mGluR1 antagonist receptor selectivity signal transduction phosphoinositide hydrolysis

Differential Transduction Pathway Engagement: Phospholipase C vs. Adenylate Cyclase

In rat hippocampal and striatal slices, AIDA (0.1–1 mM) selectively antagonizes (1S,3R)-ACPD-stimulated phospholipase C activity while leaving adenylate cyclase responses unaffected. In contrast, (+)-α-methyl-4-carboxyphenylglycine (0.3–1 mM) inhibits both transduction systems [1]. This pathway-selective antagonism allows researchers to isolate PI hydrolysis-dependent mechanisms from cAMP-dependent processes.

second messenger phospholipase C adenylate cyclase brain slice electrophysiology

In Vivo Functional Selectivity: mGluR1 vs. mGluR5 in Inflammatory Pain Models

In a rat model of CFA-induced knee joint inflammation, intrathecal administration of AIDA (100 μM) significantly reversed the reduction in weight bearing, whereas the selective mGluR5 antagonist MPEP (up to 200 nM) failed to produce this effect. Conversely, MPEP dose-dependently reversed mechanical hyperalgesia, while AIDA was less efficacious on this endpoint [1]. This demonstrates distinct functional roles of mGluR1 and mGluR5 in pain processing.

inflammatory pain intrathecal administration mechanical hyperalgesia weight bearing

Comparative Neuroprotective Efficacy: AIDA vs. Non‑selective mGluR Antagonists in Ischemia

In murine cortical cell cultures and rat organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), AIDA significantly reduced neuronal death when present during the insult and recovery period. The extent of neuroprotection afforded by AIDA was comparable to that observed with the nonselective mGluR antagonist (+)-MCPG and typical ionotropic glutamate receptor antagonists [1]. This indicates that selective mGluR1 blockade is sufficient to confer ischemic neuroprotection.

neuroprotection oxygen-glucose deprivation ischemia neuronal death

Optimal Research and Industrial Applications for (RS)-Aminoindan-1,5-dicarboxylic Acid Based on Differentiated Evidence


Dissecting mGluR1- vs. mGluR5-Mediated Signaling in CNS Physiology and Pathology

Given its clean functional selectivity for mGluR1 over mGluR5 (weak antagonist activity at mGluR5a; no effect on mGluR2/4) [1], AIDA is the optimal tool for experiments requiring unambiguous attribution of group I mGluR effects to the mGluR1 subtype. This is critical in studies of synaptic plasticity, learning and memory, and neurodegenerative conditions where mGluR1 and mGluR5 play distinct roles [2].

Isolating Phospholipase C-Coupled Signal Transduction in Native Tissue Preparations

AIDA's pathway-selective antagonism—inhibiting (1S,3R)-ACPD-stimulated PLC activity without affecting adenylate cyclase responses in brain slices [1]—makes it uniquely suited for pharmacological dissection of PI hydrolysis-dependent mechanisms in ex vivo electrophysiology and neurochemistry assays. This selectivity cannot be achieved with dual-pathway antagonists such as (+)-MCPG.

In Vivo Behavioral Pharmacology Differentiating mGluR1-Dependent Outcomes

The distinct in vivo efficacy profile of AIDA—reversing weight-bearing deficits but showing only partial effects on mechanical hyperalgesia, in contrast to the mGluR5 antagonist MPEP [1]—validates its use in animal models of pain, anxiety, and motor function where mGluR1-specific contributions must be delineated. Intrathecal or intracerebroventricular administration of AIDA enables receptor-subtype-specific behavioral phenotyping.

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